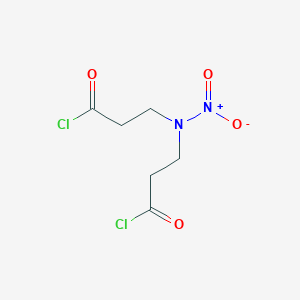
N(2)-Ethylguanine
描述
N(2)-Ethylguanine is a modified nucleobase derived from guanine, one of the four primary nucleobases in DNA. It is characterized by the addition of an ethyl group to the nitrogen atom at the second position of the guanine molecule. This modification can occur as a result of exposure to certain environmental agents, such as ethylating agents, and is often studied in the context of DNA damage and repair mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: N(2)-Ethylguanine can be synthesized through the ethylation of guanine. One common method involves the reaction of guanine with ethyl iodide in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction typically proceeds at elevated temperatures to facilitate the ethylation process.
Industrial Production Methods: While the industrial production of this compound is not as widespread as other compounds, it can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound.
化学反应分析
Types of Reactions: N(2)-Ethylguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it back to guanine or other derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Guanine or other reduced derivatives.
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
科学研究应用
N(2)-Ethylguanine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkylation on nucleobases and DNA.
Biology: Researchers investigate its role in DNA damage and repair mechanisms, as well as its mutagenic potential.
Medicine: this compound is studied for its implications in cancer research, particularly in understanding how DNA damage leads to carcinogenesis.
Industry: It is used in the development of DNA-based sensors and other biotechnological applications.
作用机制
N(2)-Ethylguanine exerts its effects primarily through its incorporation into DNA, where it can disrupt normal base pairing and lead to mutations. The ethyl group at the second position of guanine can cause mispairing during DNA replication, resulting in point mutations. This can activate DNA repair pathways, such as base excision repair, to remove and replace the damaged nucleobase. The molecular targets include DNA polymerases and repair enzymes that recognize and process the modified nucleobase.
相似化合物的比较
N(2)-Methylguanine: Similar to N(2)-Ethylguanine but with a methyl group instead of an ethyl group.
O(6)-Ethylguanine: Another ethylated guanine derivative, but with the ethyl group at the oxygen atom at the sixth position.
N(7)-Ethylguanine: Ethylation at the nitrogen atom at the seventh position of guanine.
Uniqueness: this compound is unique due to its specific ethylation at the second nitrogen position, which affects its chemical reactivity and biological interactions differently compared to other ethylated guanine derivatives. Its distinct position of modification makes it a valuable compound for studying specific types of DNA damage and repair mechanisms.
属性
IUPAC Name |
2-(ethylamino)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-8-7-11-5-4(6(13)12-7)9-3-10-5/h3H,2H2,1H3,(H3,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCHIGIKBKLZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173216 | |
| Record name | N(2)-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19545-00-7 | |
| Record name | N(2)-Ethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019545007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(2)-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


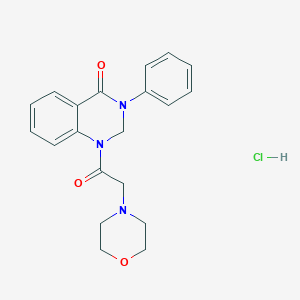
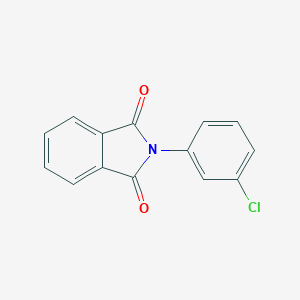
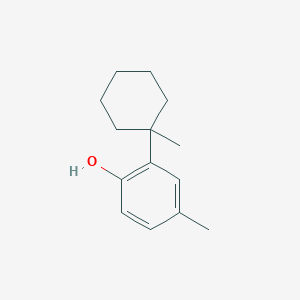
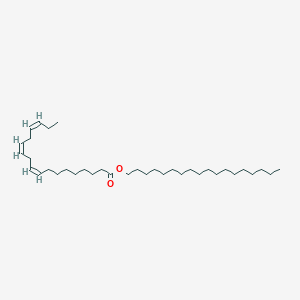
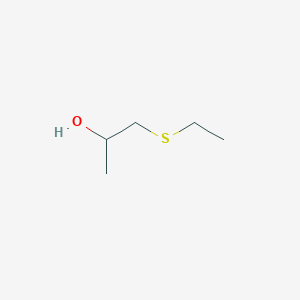
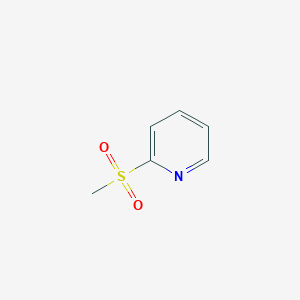

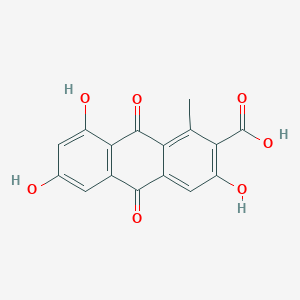
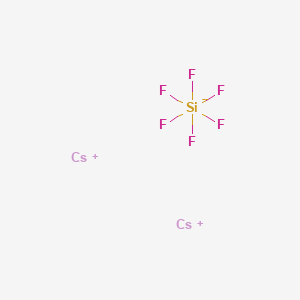
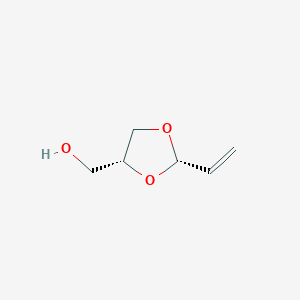
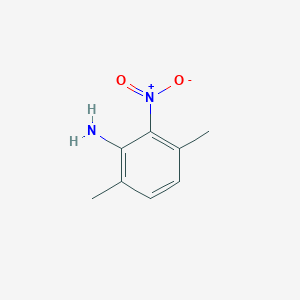
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
